1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)butan-1-one
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Overview
Description
1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)butan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom, a hydroxyl group, and two methyl groups attached to a phenyl ring, along with a butanone moiety
Preparation Methods
The synthesis of 1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)butan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 2,4-dimethylphenol followed by a Friedel-Crafts acylation reaction with butanoyl chloride. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)butan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)butan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets may include kinases, proteases, or G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)butan-1-one can be compared with other similar compounds such as:
1-(4-Hydroxy-3-methoxyphenyl)butan-1-one: Similar structure but with a methoxy group instead of a bromine atom.
1-(3-Chloro-2-hydroxyphenyl)butan-1-one: Similar structure but with a chlorine atom instead of a bromine atom.
1-(3-Bromo-4-hydroxyphenyl)butan-1-one: Similar structure but with the hydroxyl group in a different position
Properties
Molecular Formula |
C12H15BrO2 |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-(3-bromo-6-hydroxy-2,4-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C12H15BrO2/c1-4-5-9(14)11-8(3)12(13)7(2)6-10(11)15/h6,15H,4-5H2,1-3H3 |
InChI Key |
YPBIIINZRMVABQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C(=C1C)Br)C)O |
Origin of Product |
United States |
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